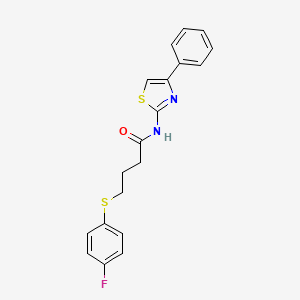

4-((4-fluorophenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide

Description

4-((4-Fluorophenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 4-fluorophenylthio group and a 4-phenylthiazol-2-yl moiety. This compound shares structural motifs with bioactive molecules targeting inflammation, cancer, or microbial infections .

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2OS2/c20-15-8-10-16(11-9-15)24-12-4-7-18(23)22-19-21-17(13-25-19)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVMKKUTYLYWLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a thiol group.

Formation of the Butanamide Moiety: The butanamide moiety can be formed by the reaction of a butanoyl chloride with an amine group present on the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-fluorophenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Ammonia, thiols, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 4-((4-fluorophenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide have shown significant activity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways associated with tumor growth and proliferation .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The unique structural features of this compound may enhance its ability to disrupt bacterial cell membranes or interfere with metabolic processes in pathogens, making it a candidate for further exploration in antibiotic development .

Anti-inflammatory Effects

Research indicates that thiazole compounds can exhibit anti-inflammatory effects by modulating inflammatory pathways. This property can be particularly beneficial in treating conditions such as arthritis or other inflammatory diseases, where reducing inflammation is crucial for patient management .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent functionalization with fluorinated phenyl groups. Case studies have demonstrated varying yields and purities depending on the synthetic route employed.

Table: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Thiazole Formation | Thiourea, Aldehyde | 70% |

| 2 | Fluorination | Fluorobenzene, Base | 65% |

| 3 | Coupling Reaction | Butanamide Derivative | 75% |

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, spectroscopic characteristics, and structural motifs.

Structural Features and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups : The 4-fluorophenylthio group in the target compound likely increases electrophilicity compared to chlorophenyl () or methylphenyl () analogs, influencing reactivity and binding .

- Heterocyclic Diversity : Thiazole (target compound) vs. triazole () cores alter π-stacking and hydrogen-bonding capabilities. Triazoles in exhibit tautomerism, which may enhance solubility .

- Crystallography : Isostructural compounds in adopt triclinic symmetry, suggesting similar packing efficiency for fluorophenyl/thiazole derivatives .

Spectroscopic Comparisons

- IR Spectroscopy :

- NMR Data :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((4-fluorophenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide, and how can reaction conditions be optimized?

- Methodology : A two-step synthesis is typically employed. First, prepare the thiazole core via cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol . Second, introduce the 4-fluorophenylthio group via nucleophilic substitution using 4-fluorothiophenol in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C. Optimize yields by controlling stoichiometry (1:1.2 molar ratio for thiophenol) and reaction time (6–8 hours). Monitor purity via TLC (hexane:ethyl acetate, 3:1) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology : Use ¹H/¹³C-NMR to confirm structural motifs:

- Thiazole ring protons: δ 7.2–7.5 ppm (aromatic) and δ 2.5–3.0 ppm (CH₂ adjacent to sulfur).

- Fluorophenyl group: δ 7.0–7.3 ppm (doublet for fluorine-coupled protons).

- FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹) and C-S bond (~680 cm⁻¹). Validate with HRMS (ESI+) for molecular ion [M+H]⁺ .

Q. What preliminary assays are suitable for evaluating the compound’s biological activity?

- Methodology : Begin with in vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines like MCF-7 or HeLa) at concentrations 1–100 µM. Pair with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based kits. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

- Methodology : Perform dose-response curve normalization to account for variability in assay sensitivity. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays). Investigate off-target effects via proteome profiling or computational docking (AutoDock Vina) to identify unintended interactions .

Q. What strategies enhance the compound’s solubility and bioavailability without altering its core pharmacophore?

- Methodology :

- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the butanamide moiety.

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve aqueous solubility.

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) and assess stability via dynamic light scattering .

Q. How can crystallographic data inform structure-activity relationship (SAR) studies for this compound?

- Methodology : Obtain single-crystal X-ray diffraction data (e.g., using Mo-Kα radiation) to resolve 3D conformation. Analyze dihedral angles between the thiazole and fluorophenyl groups to identify steric constraints. Overlay with target protein structures (e.g., COX-2 or EGFR) using PyMOL to rationalize binding interactions .

Q. What computational methods are recommended for predicting metabolic pathways and potential toxicity?

- Methodology : Use in silico tools like Meteor (Nexus) or ADMET Predictor to identify Phase I/II metabolism sites (e.g., sulfur oxidation or amide hydrolysis). Validate with microsomal stability assays (human liver microsomes, 1 mg/mL protein). Cross-reference toxicity predictions with ToxCast data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.